molecular formula C28H28N2O4 B2672884 1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-3-carboxylic acid CAS No. 436867-73-1

1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-3-carboxylic acid

Cat. No.: B2672884
CAS No.: 436867-73-1
M. Wt: 456.542
InChI Key: MDPNGLOJMWFMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-3-carboxylic acid” is a chemical compound . It is a solid substance . The compound has a molecular weight of 442.51 .


Molecular Structure Analysis

The molecular formula of this compound is C27H26N2O4 . The InChI code is 1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m0/s1 .


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 442.51 and a molecular formula of C27H26N2O4 .

Scientific Research Applications

Metabolism and Pharmacokinetics

One area of research where similar compounds are studied involves understanding their metabolism and pharmacokinetics. For example, studies on compounds like SB-649868, which is an orexin 1 and 2 receptor antagonist, shed light on how novel compounds are metabolized and eliminated in the human body. These studies are crucial for drug development as they inform dosage, safety, and efficacy. For instance, the disposition of [14C]SB-649868 in humans was thoroughly investigated to determine its metabolic pathways, excretion, and the formation of metabolites, which could be similar to the processes involved for the compound (Renzulli et al., 2011).

Diagnostic Imaging

Another application area could be in diagnostic imaging, particularly using positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging agents. For example, 18F-DCFPyL, a prostate-specific membrane antigen–targeting radiotracer, shows how similar compounds can be tagged for imaging purposes in diseases like prostate cancer (Rousseau et al., 2019). This research application demonstrates the potential of such compounds in enhancing the diagnosis and monitoring of diseases.

Drug Development and Safety Evaluation

In drug development, understanding the safety profile and potential therapeutic applications of compounds is vital. Research into the metabolic fate and interaction of similar compounds with biological systems can provide insights into their safety and therapeutic potential. Studies like those on irinotecan and its metabolites highlight the importance of understanding drug metabolism for managing side effects and improving therapeutic outcomes (Gupta et al., 1994).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

1-benzyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c31-26(32)28(15-8-16-30(19-28)17-20-9-2-1-3-10-20)29-27(33)34-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h1-7,9-14,25H,8,15-19H2,(H,29,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPNGLOJMWFMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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